Product packaging for Crenolanib besylate(Cat. No.:CAS No. 670220-93-6)

Crenolanib besylate

Cat. No.: B1669608
CAS No.: 670220-93-6
M. Wt: 601.7 g/mol
InChI Key: ARQUTWAXTHJROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Crenolanib Besylate is the besylate salt form of crenolanib, an orally bioavailable benzimidazole targeting the platelet-derived growth factor receptor (PDGFR) subtypes alpha and beta and FMS-related tyrosine kinase 3 (Flt3), with potential antineoplastic activity. Upon oral administration, crenolanib binds to and inhibits both wild-type and mutated forms of PDGFR and Flt3, which may result in the inhibition of PDGFR- and Flt3-related signal transduction pathways. This results in inhibition of tumor angiogenesis and tumor cell proliferation in PDGFR and/or Flt3 overexpressing tumor cells. PDGFR and Flt3, class III receptor tyrosine kinases, are upregulated or mutated in many tumor cell types.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H35N5O5S B1669608 Crenolanib besylate CAS No. 670220-93-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzenesulfonic acid;1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2.C6H6O3S/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30;7-10(8,9)6-4-2-1-3-5-6/h2-8,13,17,19H,9-12,14-16,27H2,1H3;1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQUTWAXTHJROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670220-93-6
Record name 4-Piperidinamine, 1-[2-[5-[(3-methyl-3-oxetanyl)methoxy]-1H-benzimidazol-1-yl]-8-quinolinyl]-, benzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=670220-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crenolanib besylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0670220936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CRENOLANIB BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC4B01024K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action

Target Kinase Selectivity and Binding Characteristics

Crenolanib (B1684632) demonstrates a high degree of selectivity for class III RTKs, particularly FLT3 and PDGFRs. gistsupport.org Unlike some other tyrosine kinase inhibitors (TKIs), crenolanib exhibits significantly lower potency against other RTKs such as VEGFR and FGFR, and serine/threonine kinases like Abl and Raf at clinically relevant concentrations. This selectivity profile contributes to its targeted mechanism of action.

Fms-like Tyrosine Kinase 3 (FLT3) Inhibition

FLT3 is a receptor tyrosine kinase that plays a critical role in the growth and differentiation of hematopoietic cells. clinicaltrials.gov Activating mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are frequently observed in acute myeloid leukemia (AML) and are associated with poor prognosis. clinicaltrials.govnih.gov Crenolanib is a potent inhibitor of both wild-type and various mutated forms of FLT3. wikipedia.orgnewdrugapprovals.org

Crenolanib is characterized as a type I kinase inhibitor. wikipedia.orgnewdrugapprovals.orggistsupport.orgnih.gov Type I inhibitors bind to the active conformation of the kinase, specifically when the 'DFG' motif is in the 'in' position and the activation loop is phosphorylated. wikipedia.orgnewdrugapprovals.orggistsupport.org This binding mode is distinct from type II inhibitors, which typically bind to the inactive kinase conformation. frontiersin.orgaacrjournals.org The type I binding characteristic of crenolanib is supported by its greater affinity for phosphorylated kinases compared to non-phosphorylated ones. gistsupport.org Studies investigating its affinity for phosphorylated and non-phosphorylated ABL1, for instance, showed significantly lower binding constants (higher affinity) for the phosphorylated forms. gistsupport.org Furthermore, crenolanib exhibits an approximate 10-fold affinity shift between the non-autoinhibited and autoinhibited states of FLT3, a characteristic consistent with type I TKIs. gistsupport.org

Beyond its activity against mutated FLT3, crenolanib also inhibits wild-type FLT3. wikipedia.orgnih.govbohrium.com In vitro studies have shown that crenolanib inhibits the phosphorylation of wild-type FLT3 receptors in cell lines such as SEMK2 at nanomolar concentrations, with reported IC50 values in the range of 1-3 nM. Crenolanib binds to wild-type FLT3 with high affinity, demonstrated by a reported Kd of 0.15 nM. nih.gov

FLT3-ITD mutations are among the most common genetic alterations in AML and lead to constitutive activation of the receptor. clinicaltrials.govnih.gov Crenolanib is highly effective against FLT3-ITD mutants. wikipedia.orgcancer.govnih.govbohrium.comashpublications.orgpatsnap.com In vitro studies have shown potent inhibition of FLT3-ITD phosphorylation and downstream signaling in cell lines like Molm14 and MV411 at nanomolar concentrations. newdrugapprovals.org Crenolanib demonstrates tight binding to FLT3-ITD with a reported Kd of 0.74 nM. wikipedia.orgnewdrugapprovals.org Cellular viability assays using FLT3-ITD expressing cell lines Molm14 and MV411 showed crenolanib cytotoxicity with IC50 concentrations of 7 nM and 8 nM, respectively. wikipedia.orgnewdrugapprovals.org The inhibition of FLT3-ITD phosphorylation in transfected TF-1 cells occurred at an IC50 of 1.3 nM. wikipedia.orgnewdrugapprovals.org

FLT3-TKD point mutations, particularly at residues D835 and F691, are significant mechanisms of resistance to some other FLT3 inhibitors. frontiersin.orgaacrjournals.orgresearchgate.netoaepublish.com Crenolanib has demonstrated potent activity against various FLT3-TKD point mutants, including those at D835 (e.g., D835H, D835Y) and F691. wikipedia.orgcancer.govnih.govbohrium.comnih.govashpublications.orgpatsnap.comascopubs.org Its type I binding modality allows it to effectively inhibit the active conformation often stabilized by these mutations. aacrjournals.org

In vitro studies have shown that crenolanib tightly binds to FLT3-D835H and FLT3-D85Y with Kd values of 0.4 nM and 0.18 nM, respectively. wikipedia.orgnewdrugapprovals.org Crenolanib inhibited the phosphorylation of the FLT3-D835Y TKD mutation in transfected Ba/F3 cells at a nanomolar IC50 concentration of 8.8 nM. wikipedia.orgnewdrugapprovals.orgclinicaltrials.gov Crenolanib has also shown activity against FLT3 containing the F691 activating mutation. nih.govresearchgate.net Preclinical data indicates crenolanib is effective against FLT3-ITD containing secondary KD mutations, including D835H/Y and F691. nih.gov

Research findings highlight the activity of crenolanib against single FLT3 D835 mutants and its retained activity against double FLT3-ITD/D835 mutants in binding assays and cell-based models. nih.gov

Here is a summary of binding affinities (Kd) and inhibitory concentrations (IC50) for crenolanib against different FLT3 forms:

FLT3 Isoform/MutationBinding Affinity (Kd)Inhibitory Concentration (IC50)Cell Line/AssaySource
Wild-Type0.15 nM1-3 nM (Phosphorylation)SEMK2 cells nih.gov,
ITD0.74 nM1.3 nM (Phosphorylation)TF-1 cells wikipedia.orgnewdrugapprovals.org
7 nM (Cytotoxicity)Molm14 cells wikipedia.orgnewdrugapprovals.org
8 nM (Cytotoxicity)MV411 cells wikipedia.orgnewdrugapprovals.org
D835H0.4 nMNot specified wikipedia.orgnewdrugapprovals.org
D835Y0.18 nM8.8 nM (Phosphorylation)Ba/F3 cells wikipedia.orgnewdrugapprovals.orgclinicaltrials.gov
F691Not specifiedActiveBiochemical assays nih.govresearchgate.net
Inhibition of FLT3 Internal Tandem Duplication (ITD) Mutants

Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition

Crenolanib is also a potent inhibitor of Platelet-Derived Growth Factor Receptor alpha (PDGFRα) and beta (PDGFRβ). wikipedia.orgnewdrugapprovals.orgcancer.govnih.govspringer.com These class III RTKs are involved in cell growth, proliferation, and angiogenesis, and their aberrant activation is implicated in various cancers and fibrotic disorders. cancer.gov

Crenolanib has demonstrated inhibitory activity against PDGFRα in porcine aortic epithelial cell lines with an IC50 of 0.4 ng/mL. wikipedia.org In Chinese hamster ovary (CHO) cells expressing PDGFRα, crenolanib inhibited phosphorylation of wild-type PDGFRα at an IC50 of 10 nM. wikipedia.org It also effectively blocked PDGFRα phosphorylation and downstream AKT signaling in transfected mouse astrocytes at concentrations between 0.1 and 1 µM. wikipedia.org Crenolanib is active against activating exon 18 (D842V) PDGFRα mutations, showing effectiveness in CHO cells with an IC50 of 6 nM and IC90 of 25 nM. wikipedia.org Furthermore, it inhibited phosphorylation of double mutants of PDGFRα (V561D + D842V and T674I + D842V). wikipedia.org

For PDGFRβ, crenolanib has shown inhibitory activity with an IC50 of 0.8 ng/mL in porcine aortic epithelial cell lines. wikipedia.org It inhibits the ability of recombinant PDGFRβ to phosphorylate a synthetic tyrosine substrate with an IC50 of 0.4 ng/mL. wikipedia.org Studies in a mouse model of diffuse intrinsic pontine glioma (DIPG) showed high selectivity for PDGFRβ with an IC50 of 10 nM in a BrdU assay. wikipedia.org

Here is a summary of inhibitory concentrations (IC50) for crenolanib against different PDGFR forms:

PDGFR Isoform/MutationInhibitory Concentration (IC50)Cell Line/AssaySource
PDGFRα (Wild-Type)0.4 ng/mLPorcine aortic epithelial cell lines wikipedia.org
10 nMCHO cells expressing PDGFRα (Phosphorylation) wikipedia.org
PDGFRα (D842V Mutant)6 nMCHO cells expressing D842V PDGFRα wikipedia.org
PDGFRβ (Wild-Type)0.8 ng/mLPorcine aortic epithelial cell lines wikipedia.org
0.4 ng/mLRecombinant PDGFRβ (Tyrosine substrate phosphorylation) wikipedia.org
10 nMBSG DIPG mouse model (BrdU assay) wikipedia.org
Inhibition of PDGFR-beta (PDGFRB) Isoforms

Crenolanib also effectively inhibits PDGFRβ. In porcine aortic epithelial cell lines, the IC50 for PDGFRβ inhibition was 0.8 ng/mL. wikipedia.orgnewdrugapprovals.org Crenolanib inhibited the ability of recombinant PDGFRβ to phosphorylate a synthetic tyrosine substrate with an IC50 of 0.4 ng/mL. wikipedia.orgnewdrugapprovals.org Evaluation in a genetically engineered mouse model showed high selectivity for PDGFRβ with an IC50 of 10 nM in a BrdU assay. wikipedia.orgnewdrugapprovals.org Crenolanib is described as a potent class III receptor tyrosine kinase inhibitor, including PDGFRβ, with nanomolar potencies against both PDGFRα and PDGFRβ. genesandcancer.com

Table 2: Inhibition of Wild-Type PDGFRB by Crenolanib

Cell Line / SystemAssay TypeIC50 / ConcentrationCitation
Porcine aortic epithelial cell linesInhibition of PDGFRβ0.8 ng/mL wikipedia.orgnewdrugapprovals.org
Recombinant PDGFRβPhosphorylation of synthetic tyrosine substrate0.4 ng/mL wikipedia.orgnewdrugapprovals.org
Genetically engineered mouse modelBrdU assay10 nM wikipedia.orgnewdrugapprovals.org
Specific Activity Against PDGFRA D842V Mutation

The PDGFRA D842V mutation is a common activating mutation found in gastrointestinal stromal tumors (GIST) that is often resistant to other tyrosine kinase inhibitors like imatinib (B729) and sunitinib. tandfonline.comgistsupport.orggistsupport.org Crenolanib has shown specific and potent activity against this drug-resistant mutation. Preclinical studies demonstrated that crenolanib is a potent inhibitor of imatinib-resistant PDGFRA kinases, including D842V. tandfonline.com In an isogenic model system, crenolanib exhibited a 135-fold increased activity against the D842V-mutant GIST compared to imatinib. tandfonline.com In CHO cells transiently expressing PDGFRA D842V, crenolanib inhibited phosphorylation with an IC50 of 7 nM and an IC90 of 25 nM, while imatinib showed only moderate effect at much higher concentrations. gistsupport.org Crenolanib is also effective against compound PDGFRA D842V mutant kinases. gistsupport.org This activity suggests that crenolanib may provide a therapeutic option for GIST patients with this specific mutation. gistsupport.orggistsupport.org

Table 3: Inhibition of PDGFRA D842V Mutation by Crenolanib

Cell Line / SystemAssay TypeIC50 / ConcentrationComparison to ImatinibCitation
Isogenic model system (D842V-mutant GIST)Activity135-fold increasedvs Imatinib tandfonline.com
CHO cells transiently expressing PDGFRA D842VInhibition of phosphorylation7 nM (IC50), 25 nM (IC90)Imatinib > 1000 nM gistsupport.orggistsupport.org
CHO cells transiently expressing compound PDGFRA D842V mutant kinasesInhibition of phosphorylationEffectiveImatinib ineffective gistsupport.org

c-Kit (Stem Cell Growth Factor Receptor) Inhibition

Crenolanib also exhibits inhibitory activity against c-Kit, another class III receptor tyrosine kinase. patsnap.comnewdrugapprovals.orgmdpi.com

Inhibition of Wild-Type c-Kit

In in vitro assays, crenolanib has been shown to have an IC50 of 67 nM and a Kd value of 78 nM for wild-type c-KIT. wikipedia.orgnewdrugapprovals.org While it inhibits wild-type c-Kit, its potency is comparatively lower than for FLT3, PDGFRα, and PDGFRβ, potentially leading to less myelosuppression compared to inhibitors that potently target wild-type KIT. nih.govascopubs.org

Table 4: Inhibition of Wild-Type c-Kit by Crenolanib

Assay TypeIC50KdCitation
In vitro assays67 nM78 nM wikipedia.orgnewdrugapprovals.org
Inhibition of c-Kit D816 Isoforms (e.g., D816H, D816V)

Importantly, crenolanib is active against activating mutations of c-Kit, particularly those at the D816 codon, which are prevalent in conditions like systemic mastocytosis and core binding factor AML. wikipedia.orgnewdrugapprovals.orgnih.govresearchgate.net Similar to its activity against the analogous FLT3 D835 and PDGFRA D842 mutations, crenolanib inhibits c-KIT activating mutations D816H and D816V. wikipedia.orgnewdrugapprovals.org In vitro assays have shown IC50 concentrations of 5.4 nM for c-Kit D816H and 2.5 nM for c-Kit D816V. wikipedia.orgnewdrugapprovals.orgdrugapprovalsint.com Crenolanib inhibits phosphorylation of mutant-KIT D816 isoforms, leading to the suppression of downstream signaling pathways. nih.govresearchgate.net This activity occurs at clinically achievable concentrations. nih.govresearchgate.net

Table 5: Inhibition of Mutant c-Kit D816 Isoforms by Crenolanib

c-Kit MutationAssay TypeIC50Citation
D816HIn vitro assays5.4 nM wikipedia.orgnewdrugapprovals.orgdrugapprovalsint.com
D816VIn vitro assays2.5 nM wikipedia.orgnewdrugapprovals.orgdrugapprovalsint.com

Downstream Signaling Pathway Modulation

As a tyrosine kinase inhibitor targeting PDGFR and c-Kit, crenolanib modulates the downstream signaling pathways activated by these receptors. Inhibition of PDGFRα has been shown to block downstream AKT signaling. wikipedia.orgnewdrugapprovals.org Inhibition of mutant-KIT D816 isoforms results in the consecutive suppression of downstream signaling pathways such as STAT5, ERK1/2, and AKT. nih.govresearchgate.net By inhibiting the phosphorylation and activation of these receptor tyrosine kinases, crenolanib disrupts the signaling cascades that promote processes like cell proliferation, survival, migration, and angiogenesis, which are often dysregulated in various malignancies. ebi.ac.ukcancer.govscbt.comdrugbank.com

Impact on FLT3-Mediated Signaling Cascades (e.g., AKT, STAT)

FLT3 is a receptor tyrosine kinase that plays a critical role in the growth and differentiation of hematopoietic cells. nih.gov Mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations (e.g., D835), lead to constitutive activation of the receptor and aberrant downstream signaling, contributing to the development and progression of AML. mdpi.comnih.gov

Crenolanib has demonstrated potent inhibitory activity against both wild-type and various mutant forms of FLT3, including FLT3-ITD and FLT3-D835 mutations. newdrugapprovals.orgresearchgate.netebi.ac.ukwikipedia.org By inhibiting FLT3 phosphorylation, crenolanib disrupts the activation of downstream signaling cascades, including the PI3K/AKT/mTOR and JAK/STAT pathways, which are typically activated by FLT3 signaling. mdpi.com Studies have shown that crenolanib treatment can abolish the phosphorylation of FLT3 and subsequently inhibit downstream signaling in FLT3-ITD positive cell lines. newdrugapprovals.orgwikipedia.orgtargetmol.com

Data on the inhibitory effect of crenolanib on FLT3 phosphorylation in transfected cell lines highlight its potency against different FLT3 mutations:

FLT3 Isoform (in transfected cells)IC50 (nM)Reference
FLT3-ITD (TF-1 cells)1.3 newdrugapprovals.orgwikipedia.org
FLT3-D835Y (Ba/F3 cells)8.8 newdrugapprovals.orgwikipedia.org

Immunoblot experiments in FLT3-ITD positive cell lines, such as Molm14, have shown that crenolanib inhibits downstream FLT3 signaling at concentrations as low as 10 nM. newdrugapprovals.orgwikipedia.org

Regulation of RAS/RAF/MEK/ERK (MAPK) Pathway

The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is a key signaling cascade involved in regulating cell proliferation, differentiation, and survival. Activation of receptor tyrosine kinases, including FLT3, can lead to the activation of this pathway. mdpi.comnih.gov

Crenolanib has been shown to impact the RAS/MAPK pathway. Inhibition of FLT3 by crenolanib can lead to the suppression of downstream signaling through the ERK pathway. targetmol.com Studies in certain cell lines with specific mutations, such as BRAF or KRAS mutations, have demonstrated that crenolanib can suppress ERK phosphorylation. researchgate.net This suggests that beyond its primary targets, crenolanib may also influence the MAPK pathway, potentially contributing to its anti-proliferative effects.

Modulation of PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another crucial signaling cascade downstream of receptor tyrosine kinases like FLT3 and PDGFRs, playing a vital role in cell growth, survival, and protein synthesis. mdpi.com Activation of FLT3 leads to the activation of PI3K, which in turn activates AKT, ultimately leading to the activation of mTOR.

Crenolanib's inhibition of FLT3 and PDGFRs directly impacts the PI3K/AKT/mTOR pathway. By blocking the activity of these upstream kinases, crenolanib disrupts the cascade, leading to reduced phosphorylation of AKT and subsequent modulation of mTOR signaling. researchgate.netgenesandcancer.com This disruption contributes to the inhibition of pro-survival signals and can promote apoptosis. genesandcancer.comvulcanchem.com The persistence or upregulation of the PI3K/AKT/mTOR pathway has been observed in some cases of resistance to FLT3 inhibitors, highlighting the importance of targeting this pathway. mdpi.com

Effects on Cellular Proliferation and Apoptosis Signaling

The inhibition of key signaling pathways like FLT3-mediated cascades, RAS/MAPK, and PI3K/AKT/mTOR by crenolanib ultimately affects cellular proliferation and apoptosis. By disrupting the signals that promote cell growth and survival, crenolanib can inhibit the uncontrolled proliferation of cancer cells and induce programmed cell death (apoptosis). genesandcancer.comcenmed.com

In vitro studies using various cancer cell lines, particularly those expressing mutant FLT3 or PDGFRs, have demonstrated the ability of crenolanib to inhibit cellular proliferation and induce apoptosis in a dose-dependent manner. researchgate.nettargetmol.comgenesandcancer.comnih.gov For instance, studies in mastocytosis cell lines expressing mutant KIT D816 isoforms showed that crenolanib inhibits proliferation and initiates apoptosis. researchgate.netnih.gov Similarly, in FLT3-ITD expressing AML cell lines like Molm14 and MV411, crenolanib exhibited cytotoxicity at nanomolar concentrations. newdrugapprovals.orgwikipedia.org

Data on the cytotoxic effects of crenolanib in FLT3-ITD expressing cell lines:

Cell LineFLT3 MutationIC50 (nM)Reference
Molm14FLT3-ITD7 newdrugapprovals.orgwikipedia.org
MV411FLT3-ITD8 newdrugapprovals.orgwikipedia.org

The induction of apoptosis by crenolanib has been further supported by observations of increased caspase 3 and 7 activity in treated cells. genesandcancer.com These findings underscore the direct impact of crenolanib's molecular mechanisms on the fundamental processes of cell fate.

Preclinical Research and Experimental Models

In Vitro Studies

In vitro studies using various cell line models and primary patient-derived blasts have been instrumental in understanding the preclinical activity of crenolanib (B1684632) besylate. These studies have assessed its efficacy in inhibiting the proliferation and survival of cancer cells harboring specific mutations and its ability to block the phosphorylation of target kinases.

Cell Line Models of FLT3-Mutated Leukemias (e.g., MV4-11, MOLM-14, TF-1, Ba/F3)

Crenolanib has demonstrated potent activity against FLT3-ITD-positive acute myeloid leukemia (AML) cell lines, including MV4-11 and MOLM-13 cells. It significantly decreased the viability of these cell lines, with half-maximal inhibitory concentration (IC50) values reported in the low nanomolar range nih.gov. For instance, crenolanib showed IC50 values of 1.3 nM for MV4-11 and 4.9 nM for MOLM-13 cells, comparable to or more potent than other FLT3 inhibitors like sorafenib (B1663141) nih.gov. Studies using Ba/F3 cells engineered to express FLT3-ITD and secondary kinase domain (KD) mutations, such as D835 and F691, have shown that crenolanib is active against these drug-resistant mutations nih.govashpublications.org. Crenolanib also retained activity against sorafenib-resistant MOLM-13 cells harboring a FLT3-ITD/D835Y mutation nih.gov.

Table 1: Crenolanib IC50 Values in FLT3-Mutated Cell Lines

Cell LineFLT3 MutationIC50 (nM)Reference
MV4-11FLT3-ITD1.3 nih.gov
MOLM-13FLT3-ITD4.9 nih.gov
MOLM-13-RESFLT3-ITD/D835Y3.9 nih.gov
Ba/F3-FLT3-ITDFLT3-ITD1-10 nih.gov
Ba/F3-FLT3-D835YFLT3-D835Y1-10 nih.gov

Cell Line Models of PDGFR-Mutated Tumors (e.g., GIST models)

Crenolanib is a selective inhibitor of PDGFRα and PDGFRβ nih.gov. In human gastrointestinal stromal tumor (GIST) cells carrying imatinib-sensitive and imatinib-resistant mutations in KIT, crenolanib, a selective inhibitor of PDGFRA and PDGFRB, efficiently reduced proliferation nih.gov. Crenolanib potently inhibited the growth of both imatinib-sensitive GIST-T1 and GIST882 cells (IC50 ≤ 8 nM) and the imatinib-resistant GIST-T1-5R cells (IC50 = 23 ± 6 nM) by MTS assay nih.gov. Studies using Chinese hamster ovary (CHO) cells transiently transfected with an activating exon 18 (D842V) PDGFRA mutation showed that crenolanib was effective with an IC50 of 6 nM and IC90 of 25 nM wikipedia.org. Crenolanib also demonstrated activity in inhibiting the phosphorylation of cell lines with double mutations, such as PDGFRA V561D + D842V and PDGFRA T674I + D842V gisttrials.org.

Table 2: Crenolanib Activity in PDGFR-Mutated Cell Lines

Cell LinePDGFR MutationEffect on Proliferation/GrowthIC50 (nM)Reference
GIST-T1Imatinib-sensitive KITReduced proliferation≤ 8 nih.gov
GIST882Imatinib-sensitive KITReduced proliferation≤ 8 nih.gov
GIST-T1-5RImatinib-resistant KITReduced proliferation23 ± 6 nih.gov
CHO (transfected)PDGFRA D842VInhibition of phosphorylation6 wikipedia.org

Cellular Models for c-Kit Mutants (e.g., Ba/F3 cells expressing mutant-KIT D816)

While crenolanib has a lower potency towards wild-type KIT compared to PDGFRA/B and FLT3, homology considerations suggested it might be sensitive against mutant-KIT isoforms, particularly gain-of-function point mutations involving codon D816 oncotarget.comnih.gov. Studies using Ba/F3 cells expressing mutant-KIT D816V or D816Y isoforms have shown that crenolanib inhibits cellular proliferation and initiates apoptosis in these cells nih.govresearchgate.net. Crenolanib inhibits phosphorylation of mutant-KIT D816 isoforms, leading to the suppression of downstream signaling pathways nih.gov.

Studies in Primary Patient-Derived Blasts

Crenolanib has shown activity against drug-resistant AML primary blasts with FLT3-ITD and D835H/Y mutations nih.gov. In primary AML blast samples harboring FLT3-ITD and D835 mutations, crenolanib inhibited their viability nih.gov. Leukemic blasts obtained from a patient with a FLT3/D835 mutation in the background of a FLT3/ITD mutation showed sensitivity to crenolanib in an MTT assay (IC50 of 26 nM) clinicaltrials.gov. Crenolanib also inhibited FLT3 autophosphorylation in primary FLT3/ITD AML blasts with an IC50 of 2.4 nM researchgate.net.

Analysis of Cellular Metabolic Activity and Viability Assays

Cellular metabolic activity and viability assays, such as the MTT and MTS assays, have been widely used to evaluate the effect of crenolanib on cancer cells. Crenolanib potently decreased the viability of FLT3-ITD-expressing AML cell lines like MV4-11 and MOLM-13 in these assays nih.govresearchgate.net. The MTS assay was used to demonstrate that crenolanib inhibited the growth of GIST cell lines nih.gov. These assays measure the metabolic activity of cells, providing an indication of viable cell number researchgate.net.

Investigation of Kinase Phosphorylation Inhibition

A key aspect of preclinical research has been the investigation of crenolanib's ability to inhibit the phosphorylation of its target kinases. Crenolanib is a type I tyrosine kinase inhibitor with potent activity against FLT3-activating mutations nih.govashpublications.org. It inhibits the phosphorylation of FLT3 containing ITD and/or D835 or F691 activating mutations nih.govashpublications.org. In cellular assays, crenolanib inhibited the viability of FLT3-ITD-positive AML cell lines, which correlated with the loss of FLT3-ITD phosphorylation nih.gov. Crenolanib also inhibits the phosphorylation of mutant-KIT D816 isoforms nih.govresearchgate.net. Furthermore, crenolanib has been shown to inhibit the phosphorylation of wild-type and constitutively active PDGFRA/B nih.gov. In CHO cells expressing an activating PDGFRA D842V mutation, crenolanib effectively blocked PDGFRα phosphorylation wikipedia.org.

Table 3: Kinase Inhibition by Crenolanib

Target KinaseMutation/StatusEffect on PhosphorylationReference
FLT3ITD, D835, F691Inhibition nih.govashpublications.org
FLT3ITDInhibition researchgate.net
KITD816 isoformsInhibition nih.govresearchgate.net
PDGFRAWild-type, MutantInhibition nih.gov
PDGFRBWild-type, MutantInhibition nih.gov
PDGFRAD842VInhibition wikipedia.org

Impact on Fibroblast Proliferation and Migration

Crenolanib has demonstrated effectiveness in inhibiting the proliferation and migration of both healthy control and systemic sclerosis (SSc) fibroblasts nih.govmdpi.comebi.ac.ukresearchgate.net. Platelet-Derived Growth Factor (PDGF) is a significant mitogenic and chemotactic factor for fibroblasts, and studies have shown that crenolanib is highly effective in blocking fibroblast proliferation stimulated by FBS or PDGF-BB nih.gov. In SSc fibroblasts, PDGFAA also upregulated proliferation, a response blocked by crenolanib nih.gov.

Furthermore, crenolanib attenuated the basal and TGF-β-induced expression of CCN2/CTGF and periostin in both healthy control and SSc fibroblasts nih.govebi.ac.ukresearchgate.net. Depletion of PDGFRα and PDGFRβ in healthy control fibroblasts mirrored the inhibitory effects of crenolanib on the protein levels of periostin, CCN2, and type I collagen nih.gov.

Preclinical data on the effect of crenolanib on fibroblast proliferation and migration:

Cell TypeStimulusEffect of Crenolanib on ProliferationEffect of Crenolanib on MigrationCitation
Healthy Control Fibroblasts10% FBSInhibitedInhibited nih.govebi.ac.ukresearchgate.net
SSc Fibroblasts10% FBSInhibitedInhibited nih.govebi.ac.ukresearchgate.net
Healthy Control FibroblastsPDGF-BBInhibitedNot specified nih.gov
SSc FibroblastsPDGF-BBInhibitedNot specified nih.gov
SSc FibroblastsPDGFAABlockedNot specified nih.gov
Healthy Control FibroblastsPDGFAA + CCN2BlockedNot specified nih.gov

In Vivo Studies

In vivo studies utilizing various animal models have been conducted to assess the efficacy of crenolanib besylate in different disease settings.

Xenograft Models of FLT3-ITD Positive Acute Myeloid Leukemia

Crenolanib has shown potent activity against FLT3-ITD-positive acute myeloid leukemia (AML) cell lines in vitro and in vivo nih.govashpublications.orgresearchgate.net. In a mouse xenograft model of FLT3-ITD-positive AML using MV4-11 cells, crenolanib delayed tumor outgrowth nih.govashpublications.orgresearchgate.net. The combination of crenolanib with the type II tyrosine kinase inhibitor sorafenib resulted in a significant decrease in leukemic burden and prolonged survival compared to either single agent nih.govashpublications.orgresearchgate.netnih.gov. Crenolanib also demonstrated activity against Ba/F3 cells harboring FLT3-ITD and secondary kinase domain mutations, as well as sorafenib-resistant MOLM-13 cells containing FLT3-ITD/D835Y, both in vitro and in vivo nih.govashpublications.orgresearchgate.net.

Preclinical findings in FLT3-ITD positive AML xenograft models:

Model TypeCell LineTreatment RegimenObserved EffectCitation
Mouse XenograftMV4-11Crenolanib MonotherapyDelayed tumor outgrowth nih.govashpublications.orgresearchgate.net
Mouse XenograftMV4-11Crenolanib + SorafenibSignificant decrease in leukemic burden, prolonged survival nih.govashpublications.orgresearchgate.netnih.gov
In vitro and In vivoBa/F3Crenolanib MonotherapyActive against FLT3-ITD and secondary KD mutations nih.govashpublications.orgresearchgate.net
In vitro and In vivoMOLM-13Crenolanib MonotherapyActive against FLT3-ITD/D835Y (sorafenib-resistant) nih.govashpublications.orgresearchgate.net

Murine Models of Glioblastoma and Blood-Brain Barrier Penetration

Crenolanib has been evaluated in preclinical studies for its potential in treating glioblastoma newdrugapprovals.orgebi.ac.ukwikipedia.orgnih.gov. The blood-brain barrier (BBB) presents a significant challenge for delivering therapeutic agents to brain tumors nih.govnih.govmdpi.compreprints.orgmdpi.com. In a preclinical study using a spontaneous glioblastoma murine model, crenolanib showed increased penetration in tumor-bearing brain tissue compared to normal brain tissue, suggesting a disrupted BBB in the presence of the tumor nih.gov. The relevance of this finding to human central nervous system tumors requires further investigation nih.gov.

Models for Systemic Sclerosis and Fibrosis (e.g., Ang II-challenged mice)

In models of systemic sclerosis (SSc) and fibrosis, particularly in angiotensin II (Ang II)-challenged mice, crenolanib has demonstrated therapeutic effects nih.govebi.ac.ukresearchgate.netsclerodermanews.com. Ang II-induced fibrosis in mice is characterized by features similar to human SSc, including collagen accumulation, CCN2 upregulation, myofibroblast accumulation, endothelial cell injury, and inflammation nih.gov. In this model, Ang II infusion led to an increase in PDGFRα-positive cells in the skin and heart, which co-localized with PDGFRβ, procollagen (B1174764), and periostin nih.gov. Treatment with crenolanib effectively attenuated dermal and heart fibrosis in Ang II-challenged mice nih.govsclerodermanews.com. This suggests that inhibition of PDGF signaling may be a promising therapeutic approach for SSc nih.govsclerodermanews.com.

Preclinical findings in Ang II-challenged murine models of fibrosis:

Model TypeChallengeObserved Pathological Features (Ang II)Effect of CrenolanibCitation
Murine Model of FibrosisAng IIIncreased PDGFRα+ cells in skin and heart, co-localization with PDGFRβ, procollagen, periostin; Dermal and heart fibrosisAttenuated dermal and heart fibrosis nih.govsclerodermanews.com

Assessment of Tumor Growth Inhibition and Leukemic Burden Reduction

In preclinical models of FLT3-ITD positive AML, crenolanib has been shown to inhibit tumor growth and reduce leukemic burden nih.govashpublications.orgresearchgate.net. In the MV4-11 xenograft model, crenolanib monotherapy delayed the outgrowth of leukemia nih.govashpublications.orgresearchgate.net. The combination of crenolanib and sorafenib led to a significant decrease in leukemic burden and prolonged survival, indicating enhanced anti-leukemic activity nih.govashpublications.orgresearchgate.netnih.gov. Crenolanib's ability to inhibit the viability of FLT3-ITD-positive AML cell lines in cellular assays further supports its direct impact on leukemia cell growth nih.gov.

Preclinical data on tumor growth inhibition and leukemic burden reduction:

Model TypeCell LineTreatment RegimenEffect on Tumor GrowthEffect on Leukemic BurdenCitation
Mouse XenograftMV4-11Crenolanib MonotherapyDelayed outgrowthNot explicitly quantified nih.govashpublications.orgresearchgate.net
Mouse XenograftMV4-11Crenolanib + SorafenibNot explicitly quantifiedSignificant decrease nih.govashpublications.orgresearchgate.netnih.gov

Clinical Research and Therapeutic Efficacy

Acute Myeloid Leukemia (AML)

Monotherapy in Relapsed/Refractory FLT3-Mutated AML

Studies have explored the use of crenolanib (B1684632) as a single agent in patients with relapsed or refractory FLT3-mutated AML, a population with limited treatment options and poor outcomes. ashpublications.orgmycancergenome.orgresearchgate.netfrontiersin.org

Across studies of crenolanib monotherapy in relapsed/refractory FLT3-mutated AML, clinical response rates have varied depending on prior FLT3 inhibitor exposure. In TKI-naïve patients, CRi rates of 39% and PR rates of 11% have been reported in one cohort. ashpublications.org Another analysis reported a CRc rate of 39% in FLT3 inhibitor-naïve patients. researchgate.net In patients with prior FLT3 TKI exposure, the ORR was 31%, including CRi and PR. ashpublications.org

Here is a summary of response rates in relapsed/refractory AML monotherapy studies:

Patient GroupNCRc/CRi (%)PR (%)ORR (%)
FLT3 TKI-Naïve18391150 researchgate.net
Prior FLT3 TKI36--31 ashpublications.org
Evaluable (Mixed)3412 (CRi)-47 capes.gov.br

Note: Response criteria and patient populations may vary slightly between studies.

Clinical Response Rates (Complete Remission with Incomplete Blood Count Recovery, Partial Response)

Combination Therapy with Intensive Chemotherapy in Newly Diagnosed FLT3-Mutated AML

Crenolanib has been investigated in combination with intensive chemotherapy, such as cytarabine (B982) and an anthracycline (e.g., daunorubicin (B1662515) or idarubicin), in adults with newly diagnosed FLT3-mutated AML. ascopubs.orgnih.govmanagedhealthcareexecutive.comdana-farber.orgascopost.comascopubs.orgnih.govresearchgate.netaml-hub.com A pilot phase II study (NCT02283177) evaluated this combination. ascopubs.orgnih.govdana-farber.orgascopost.comascopubs.orgnih.govresearchgate.netaml-hub.com

Here is a summary of key efficacy findings from the combination therapy study in newly diagnosed AML:

OutcomeAll Patients (N=44)Patients ≤ 60 years (n=29)Patients > 60 years (n=15)
CR/CRi Rate (%)86 ascopost.comnih.govaml-hub.com90 ascopost.comnih.gov80 ascopost.comnih.gov
CR Rate (%)77 ascopost.comnih.gov76 ascopost.com80 ascopost.com
MRD-negative CR/CRi Rate (Evaluable) (%)-89 (n=18) ascopost.comnih.gov45 (n=11) ascopost.comnih.gov
Median Event-Free Survival (months)44.7 ascopubs.orgnih.govascopost.comnih.govresearchgate.net62 ascopubs.org7.9 onclive.com
Median Overall Survival (months)Not reached ascopubs.orgnih.govascopost.comnih.govresearchgate.netNot reached onclive.com19.7 onclive.com
Estimated 3-Year OS (%)57 ascopubs.org71.4 ascopost.comnih.govresearchgate.net33.3 ascopost.com
Induction and Consolidation Regimens

Clinical trials have evaluated the combination of crenolanib with intensive chemotherapy in adults with newly diagnosed FLT3-mutated AML. One such trial administered crenolanib sequentially with standard induction chemotherapy (cytarabine and an anthracycline) followed by consolidation with high-dose cytarabine and/or allogeneic transplant. nih.govnih.gov

Response Rates and Survival Outcomes

Here is a summary of response rates and survival outcomes in selected AML studies:

Study PopulationRegimenOverall Response Rate (ORR)Complete Remission (CR)CR with Incomplete Count Recovery (CRi)Median Overall Survival (OS)Median Event-Free Survival (EFS)
Newly Diagnosed FLT3-mutated AML (Adults) nih.govnih.govresearchgate.netCrenolanib + Intensive Chemotherapy86%77%9%Not Reached (45-month follow-up) nih.govnih.govresearchgate.net44.7 months (45-month follow-up) nih.govnih.govresearchgate.net
Relapsed/Refractory FLT3-positive AML (TKI-naive) ashpublications.orgCrenolanib Monotherapy50%-39%234 days ashpublications.org-
Relapsed/Refractory FLT3-positive AML (Prior TKI) ashpublications.orgCrenolanib Monotherapy31%-6 CRi, 5 PR94 days ashpublications.org-

Pediatric Acute Myeloid Leukemia Studies

Studies are also exploring the use of FLT3 inhibitors, including crenolanib, in childhood AML. frontiersin.org A Phase II study of crenolanib with fludarabine (B1672870) and cytarabine in pediatric patients with relapsed/refractory FLT3-mutated AML was planned (NCT03324243), although its status is listed as withdrawn. patsnap.com Tolerable pediatric dosing of crenolanib monotherapy was established in a Phase I trial in children with central nervous system gliomas. frontiersin.org

Gastrointestinal Stromal Tumors (GIST)

Crenolanib has shown therapeutic potential in gastrointestinal stromal tumors, particularly those harboring mutations in PDGFRA. ascopubs.orgascopubs.orgtandfonline.com

Therapeutic Efficacy in PDGFRA D842V Mutant GIST

The PDGFRA D842V mutation is a common mutation in GIST that is known to confer resistance to standard tyrosine kinase inhibitors like imatinib (B729) and sunitinib. ascopubs.orgascopubs.org Preclinical studies have shown crenolanib to be a potent inhibitor of imatinib-resistant PDGFRA kinases, including D842V. tandfonline.com In an isogenic model system, crenolanib exhibited significantly increased activity against D842V-mutant GIST compared to imatinib. tandfonline.com

Clinical studies have demonstrated that crenolanib is the first and only TKI to show activity in PDGFRA D842V-mutant advanced GIST. ascopubs.orgtandfonline.com A Phase I/II study evaluated the efficacy of crenolanib in advanced GIST patients with PDGFRA D842V activating mutations. ascopubs.orgtandfonline.com

Clinical Benefit Rate and Duration of Response

In the Phase I/II study in PDGFRA D842V-mutant GIST, a clinical benefit rate (CBR) of 31% was observed in evaluable patients (n=16). ascopubs.orgascopubs.orgtandfonline.comamegroups.cn This included 2 patients who achieved a partial response (PR) and 3 patients who achieved stable disease (SD). ascopubs.orgtandfonline.com Seven patients remained on crenolanib for over 6 months, and one patient each for 1 year and 2 years. ascopubs.orgtandfonline.com A randomized placebo-controlled Phase III study of crenolanib in advanced D842V GIST has been initiated to further confirm its clinical activity. ascopubs.orgtandfonline.com

Here is a summary of the clinical benefit in PDGFRA D842V Mutant GIST:

Study PopulationRegimenClinical Benefit Rate (CBR)Partial Response (PR)Stable Disease (SD)Patients on Treatment > 6 monthsPatients on Treatment > 1 yearPatients on Treatment > 2 years
Advanced PDGFRA D842V Mutant GIST ascopubs.orgtandfonline.comCrenolanib31% (5/16 patients) ascopubs.orgtandfonline.com2/16 patients ascopubs.orgtandfonline.com3/16 patients ascopubs.orgtandfonline.com7 patients ascopubs.orgtandfonline.com1 patient ascopubs.orgtandfonline.com1 patient ascopubs.orgtandfonline.com

Ongoing Randomized Controlled Trials in Advanced GIST

Crenolanib has demonstrated activity in GIST, particularly in cases with a PDGFRA D842V mutation, which is often resistant to imatinib. gisttrials.orgnih.gov This specific mutation accounts for a significant portion of all PDGFRA mutations in GIST. gisttrials.org

Earlier research, including a phase I/II study (NCT01243346), evaluated the safety, pharmacokinetics, and antitumor efficacy of crenolanib in advanced GIST patients with PDGFRA D842V mutations. wikipedia.orgnih.govascopubs.org Results from this study indicated that crenolanib was the first and only tyrosine kinase inhibitor (TKI) to show activity in PDGFRA D842V mutant GIST. ascopubs.org

Gliomas

Crenolanib is also being investigated for its potential therapeutic role in gliomas, a group of tumors originating in the brain and spinal cord. nih.gov Activation of PDGFR pathways has been implicated in the development of both adult and pediatric gliomas. wikipedia.orgnih.gov

Research in Adult Gliomas

Amplification of the PDGFRA gene has been identified in a percentage of adult gliomas. wikipedia.org Clinical trials are underway to evaluate crenolanib in adult glioma patients. A Phase II study (NCT01229644) is investigating crenolanib as a selective and potent inhibitor of PDGFR for the treatment of adult gliomas. wikipedia.orgnewdrugapprovals.org

Research in Pediatric Gliomas (e.g., Diffuse Intrinsic Pontine Glioma)

Diffuse intrinsic pontine glioma (DIPG) is a highly aggressive pediatric brain tumor with a poor prognosis. nih.govfrontiersin.org PDGFRA is the most commonly amplified and/or mutated receptor tyrosine kinase in DIPG, with amplification and mutations occurring in a notable percentage of cases. nih.gov Inhibition of the PDGF pathway is considered a potential therapeutic strategy for DIPG. nih.gov

Crenolanib has been tested in pediatric patients with DIPG and recurrent high-grade glioma (HGG). wikipedia.orgnewdrugapprovals.org A first-in-pediatrics phase I study (NCT01393912) evaluated crenolanib besylate administered during and after radiation therapy in newly diagnosed DIPG and recurrent HGG. wikipedia.orgnewdrugapprovals.orgfrontiersin.orgresearchgate.netascopubs.org Preliminary data from this study suggested that crenolanib was well tolerated in children at certain doses. researchgate.net While some inhibitors of PDGFRA have been tested in DIPG, none have shown significant activity or efficacy to date in improving prognosis. nih.gov

Other Malignancies and Non-Malignant Conditions Under Investigation

Beyond GIST and gliomas, crenolanib is being explored for its potential in other conditions where PDGFR signaling may play a role.

Melanoma Research

Crenolanib has shown promising activity in melanoma in preclinical studies. nih.gov PDGFRβ has been suggested to be involved in the carcinogenesis of various tissues, including melanomas. genesandcancer.com

Oral Squamous Cell Carcinoma Research

Research into crenolanib's potential in oral squamous cell carcinoma (OSCC) has explored its ability to counteract mechanisms of resistance to standard chemotherapy, such as cisplatin (B142131). Studies have indicated that mesenchymal stem/stromal cells (MSCs) can promote anti-apoptosis and decrease sensitivity to cisplatin in OSCC cells through the activation of PDGFR-α/AKT mediated signaling pathways. nih.gov An autocrine loop involving PDGF-AA/PDGFR-α activated by MSCs appears to drive AKT-mediated signaling, leading to reduced OSCC cell sensitivity to cisplatin by altering apoptosis. nih.gov

Preclinical findings have shown that treatment with crenolanib can block the activation of PDGFR-α. nih.gov In co-culture models of OSCC cells and MSCs, pretreatment with crenolanib significantly reduced the cisplatin dose response compared to untreated co-cultures. nih.gov Specifically, pretreatment with 20 nM crenolanib was shown to restore cisplatin sensitivity in OSCC cells grown with MSCs to a level similar to that of cancer cells grown alone (p < 0.0001). nih.gov These findings suggest that disrupting the PDGF-AA/PDGFR-α signaling between OSCC cells and MSCs with crenolanib may restore sensitivity to cisplatin. nih.gov

Research Findings in Oral Squamous Cell Carcinoma:

InterventionEffect on PDGFR-α ActivationEffect on Cisplatin Sensitivity (in co-culture with MSCs)
Crenolanib treatmentBlocks activation nih.govImproves responsiveness nih.gov
Pretreatment with 20 nM Crenolanib (in co-culture)Not directly measuredSignificantly reduces cisplatin dose response (p < 0.0001) nih.gov

Systemic Mastocytosis Research

Crenolanib has been investigated for its potential in treating systemic mastocytosis (SM), a condition often associated with activating D816 mutations in the KIT receptor tyrosine kinase. nih.govresearchgate.net While crenolanib is known for its potent inhibition of mutant-FLT3 D835 and PDGFR D842 isoforms, homology considerations suggested it might also inhibit mutant-KIT isoforms like D816. nih.govresearchgate.net

Studies have demonstrated that crenolanib targets KIT D816 in SM models. nih.govresearchgate.net It has shown potent anti-proliferative and pro-apoptotic activity against mastocytosis cell lines expressing these mutations in a dose-dependent manner. nih.govresearchgate.net Specifically, crenolanib inhibited the proliferation of human mastocytosis cell lines HMC1.2 (harboring KIT V560G and D816V mutations) and the murine cell line p815 (harboring a Kit D814Y mutation analogous to human D816Y) with estimated IC50s in the range of 100-250 nM in vitro. nih.gov These concentrations are considered clinically relevant based on serum levels achieved in some patients treated with crenolanib in a phase II trial. researchgate.net

Furthermore, ex vivo analysis of native core binding factor (CBF) leukemia samples with KIT D816V mutations showed that crenolanib treatment resulted in a reduction of the CD45-low viable cell cohort. nih.gov Mutant-KIT patient samples generally trended towards higher sensitivities to crenolanib compared to wild-type KIT samples. nih.gov Comparative analysis in one patient sample indicated that crenolanib was more potent in terms of antileukemic efficacy ex vivo compared to dasatinib, another KIT inhibitor. nih.gov

Research Findings in Systemic Mastocytosis:

Cell Line / Sample TypeKIT Mutation(s)In vitro Anti-proliferative IC50 (nM)Ex vivo Activity Against Viable Cells
HMC1.2 (Human Mastocytosis)V560G, D816V100-250 nih.govNot specified in this context
p815 (Murine Mastocytosis)D814Y (analogous to human D816Y)100-250 nih.govNot specified in this context
Native CBF Leukemia Samples (ex vivo)D816VNot specifiedReduction in CD45-low viable cohort nih.gov
Native SM Patient Samples (ex vivo)D816VEstimated IC50s diverge nih.govReduction in CD45-low viable cohort researchgate.net

Note: IC50 values for native patient samples were generally higher than those observed in cell line assays. nih.gov

Systemic Sclerosis and Fibrotic Disease Research

Systemic sclerosis (SSc) is a fibrotic disease characterized by excessive production of collagen by activated fibroblasts. nih.gov Platelet-derived growth factor (PDGF) and its receptor (PDGFR) have been implicated in the activation of SSc fibroblasts and the development of fibrosis. nih.govsclerodermanews.comnih.gov Crenolanib, as an inhibitor of PDGFR signaling, has been investigated for its therapeutic potential in SSc. nih.govsclerodermanews.comnih.gov

In vitro studies using cultured fibroblasts from SSc patients and healthy controls have shown that crenolanib effectively inhibits the proliferation and migration of these fibroblasts. nih.govsclerodermanews.comnih.gov It has also been demonstrated to attenuate the basal and TGF-β-induced expression of pro-fibrotic markers like CCN2/CTGF and periostin in fibroblasts. nih.govsclerodermanews.com Inhibition of PDGFR by crenolanib has been shown to block the proliferation and migration of human fibroblasts and reduce the expression of periostin and CCN2. sclerodermanews.com

Preclinical studies in angiotensin II (Ang II)-induced murine models of skin and heart fibrosis have also evaluated crenolanib. nih.govsclerodermanews.com Treatment with crenolanib attenuated both skin and heart fibrosis in these models. nih.govsclerodermanews.com PDGFRα-positive cells, which co-localized with procollagen (B1174764) and periostin, were increased in the skin and heart of mice challenged with Ang II, and crenolanib treatment reduced the accumulation of these fibroblasts. nih.gov

These data indicate that inhibition of PDGF signaling by crenolanib presents a potential therapeutic approach for SSc by reducing fibrosis in vivo through inhibiting the accumulation of PDGFR-positive collagen-producing fibroblasts. nih.govsclerodermanews.com

Research Findings in Systemic Sclerosis and Fibrotic Diseases:

Model SystemInterventionKey Findings
Cultured SSc and Healthy Control FibroblastsCrenolanib treatmentInhibited proliferation and migration; Attenuated basal and TGF-β-induced CCN2/CTGF and periostin expression. nih.govsclerodermanews.comnih.gov
Angiotensin II-induced Murine Fibrosis ModelCrenolanib treatmentAttenuated skin and heart fibrosis; Inhibited accumulation of PDGFR-positive collagen-producing fibroblasts. nih.govsclerodermanews.com

Mechanisms of Acquired Resistance and Strategies to Overcome Them

Secondary Kinase Domain Mutations in FLT3 (e.g., D835, F691)

Secondary point mutations in the FLT3 kinase domain (KD) are a common mechanism of acquired resistance to FLT3 inhibitors nih.govnih.gov. These mutations can alter drug binding or stabilize the active conformation of the kinase, reducing inhibitor effectiveness nih.gov. Mutations at aspartate 835 (D835) in the activation loop and phenylalanine 691 (F691) at the gatekeeper position are frequently observed in patients who develop resistance to other FLT3 inhibitors like sorafenib (B1663141) and quizartinib (B1680412) nih.govnih.govpnas.orgmdpi.com.

Crenolanib (B1684632) has demonstrated activity against FLT3 with D835 mutations, which are a primary mechanism of resistance to type II FLT3 inhibitors nih.govnih.govpnas.org. Studies using cell lines expressing FLT3-ITD with D835 substitutions have shown sensitivity to crenolanib nih.govpnas.org. While the F691L gatekeeper mutation can confer resistance to various FLT3 inhibitors, including type I inhibitors like crenolanib and gilteritinib, cells expressing the FLT3-ITD/F691L mutant have shown only mildly reduced sensitivity to crenolanib in some studies nih.govmdpi.comaacrjournals.org.

Role of Drug Efflux Pumps (e.g., ABCB1/P-glycoprotein)

ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as P-glycoprotein or MDR1), play a significant role in multidrug resistance by actively pumping various drugs out of cells, thereby reducing their intracellular concentration nih.govresearchgate.netnih.govpharmacologyeducation.orge-century.us. Overexpression of ABCB1 has been associated with poor treatment outcomes in various cancers, including AML nih.gove-century.us.

Crenolanib as an ABCB1 Substrate

Research indicates that crenolanib is a substrate of ABCB1 nih.govresearchgate.netumaryland.edunih.govmedchemexpress.comtargetmol.comebi.ac.ukresearchgate.net. This means that ABCB1 can transport crenolanib out of the cell, potentially reducing its intracellular concentration and contributing to resistance nih.govumaryland.edu. Studies have shown that crenolanib stimulates ABCB1 ATPase activity in a concentration-dependent manner, which is consistent with it being transported by the pump nih.govmedchemexpress.com.

Impact of ABCB1 Overexpression on Cellular Resistance

Overexpression of ABCB1 confers resistance to crenolanib in cell lines nih.govnih.gove-century.usmedchemexpress.com. Studies using cell lines overexpressing ABCB1 have shown an approximate five-fold increase in resistance to crenolanib compared to parental cell lines nih.govresearchgate.netnih.govtargetmol.com. For instance, HL60/VCR and K562/ABCB1 cells, which overexpress ABCB1, were found to be 6.9- and 3.6-fold resistant to crenolanib, respectively, relative to their parental counterparts medchemexpress.com.

Data illustrating the impact of ABCB1 overexpression on crenolanib resistance:

Cell Line ABCB1 Expression Fold Resistance to Crenolanib (vs Parental) Citation
HL60/VCR High 6.9 medchemexpress.com
K562/ABCB1 High 3.6 medchemexpress.com
Parental HL60 Low 1 medchemexpress.com
Parental K562 Low 1 medchemexpress.com
ABCB1-expressing cells High ~5 nih.govresearchgate.netnih.govtargetmol.com

Reversal of Resistance by ABCB1 Inhibitors

The resistance to crenolanib conferred by ABCB1 overexpression can be reversed by the use of ABCB1-specific inhibitors nih.govmedchemexpress.com. For example, the ABCB1 inhibitor PSC-833 has been shown to fully reverse resistance to crenolanib in ABCB1-overexpressing cell lines like HL60/VCR and K562/ABCB1 nih.govmedchemexpress.com. This suggests that co-administration of crenolanib with an effective ABCB1 inhibitor could be a strategy to overcome ABCB1-mediated resistance.

Absence of ABCB1 Upregulation by Crenolanib Treatment

Studies have investigated whether treatment with crenolanib itself induces the upregulation of ABCB1 expression, which could be a mechanism of acquired resistance during therapy. Incubation of FLT3-ITD AML cell lines (MV4-11 and MOLM-14) with a pharmacologically relevant concentration of crenolanib (500 nM) did not induce upregulation of ABCB1 cell surface expression nih.govresearchgate.netnih.govtargetmol.comebi.ac.uk. In fact, in some instances, a decrease in cell surface expression of ABCB1 was observed in surviving cells, potentially linked to morphological changes consistent with monocytic maturation nih.gov. This finding suggests that crenolanib treatment does not directly lead to increased ABCB1 levels as a resistance mechanism.

Absence of Novel Secondary FLT3 Mutations upon Relapse from Crenolanib Therapy

Unlike some other FLT3 inhibitors that frequently induce the emergence of novel secondary FLT3 mutations upon relapse, studies investigating resistance mechanisms to crenolanib have indicated a different pattern. Whole exome sequencing of AML patient samples before and after crenolanib treatment has shown that crenolanib does not commonly induce novel secondary FLT3 mutations ebi.ac.uk. Mutations at the FLT3 gatekeeper residue are infrequent upon relapse from crenolanib therapy ebi.ac.uk. Instead, resistance in patients treated with crenolanib has been associated with the emergence of mutations in other genes, such as NRAS and IDH2, often as FLT3-independent subclones ebi.ac.uk. Mutations in TET2 and IDH1 have also been observed, predominantly co-occurring with FLT3-mutant clones and enriched in patients with poor response to crenolanib ebi.ac.uk. This suggests that off-target mechanisms and the expansion of pre-existing resistant subclones with alternative mutations may play a more prominent role in acquired resistance to crenolanib compared to the development of novel FLT3 kinase domain mutations.

Investigational Combination Strategies to Mitigate Resistance

Acquired resistance to FLT3 inhibitors, including crenolanib, can arise through various mechanisms, such as the emergence of secondary FLT3 kinase domain mutations (e.g., F691L), activation of alternative signaling pathways (e.g., RAS/MAPK pathway mutations like NRAS), or upregulation of anti-apoptotic proteins (e.g., BCL-2, MCL-1). mdpi.commdpi.commdpi.comnih.gov Investigational combination therapies aim to address these diverse resistance mechanisms simultaneously or sequentially.

Co-administration with Type II FLT3 Inhibitors

Crenolanib is a type I FLT3 inhibitor, which targets the active conformation of the FLT3 kinase. wikipedia.orgnih.gov Type II FLT3 inhibitors, such as sorafenib and quizartinib, bind to the inactive conformation. nih.gov Resistance to type II inhibitors can be conferred by the emergence of FLT3-TKD mutations like D835, which favor the active conformation. nih.govmdpi.com Conversely, resistance to type I inhibitors can involve the F691L gatekeeper mutation. mdpi.com

Combining type I and type II FLT3 inhibitors is an investigational strategy proposed to overcome resistance mediated by the selection of clones with different secondary KD mutations. Preclinical data suggests that combining a type I inhibitor like crenolanib with a type II inhibitor like sorafenib can lead to a significant decrease in leukemic burden and prolonged survival in xenograft models compared to either agent alone. researchgate.net This approach aims to target FLT3 in both its active and inactive conformations and potentially cover a broader spectrum of resistance-conferring mutations.

Combination with Other Targeted Agents (e.g., BCL2 inhibitors)

Upregulation of anti-apoptotic proteins, particularly BCL-2, has been identified as a mechanism of resistance to FLT3 inhibitors. nih.gov Venetoclax (B612062), a potent and selective inhibitor of BCL-2, has shown efficacy in AML, particularly in combination with hypomethylating agents or low-dose cytarabine (B982). nih.govmims.com Preclinical studies have indicated that FLT3-ITD mutated blasts often exhibit higher BCL-2 expression. frontiersin.org

Combining crenolanib with BCL-2 inhibitors like venetoclax is an area of active investigation. Preclinical data suggests that venetoclax can demonstrate synergistic antileukemic activity when combined with FLT3 inhibitors. frontiersin.org This combination strategy aims to simultaneously inhibit FLT3 signaling and restore the apoptotic pathway, potentially overcoming resistance mediated by anti-apoptotic protein overexpression. Clinical trials are exploring the combination of venetoclax with FLT3 inhibitors in relapsed/refractory AML. frontiersin.org

Combination with Conventional Chemotherapeutics

Conventional chemotherapy remains a cornerstone of AML treatment. However, FLT3-mutated AML is often associated with a higher risk of relapse following chemotherapy. Combining FLT3 inhibitors with conventional chemotherapy regimens is a strategy to improve initial response rates and potentially reduce the incidence of resistance.

Summary of Investigational Combination Strategies

Combination StrategyRationalePreclinical EvidenceClinical Trial Status
Crenolanib + Type II FLT3 InhibitorTarget different kinase conformations, cover diverse KD mutations.Reduced leukemic burden, prolonged survival in xenografts (e.g., with sorafenib). researchgate.netInvestigational.
Crenolanib + BCL2 Inhibitor (e.g., Venetoclax)Overcome resistance mediated by anti-apoptotic protein upregulation.Synergistic antileukemic activity in preclinical models. frontiersin.orgClinical trials ongoing. frontiersin.org
Crenolanib + Conventional ChemotherapyEnhance initial response, target underlying driver during chemotherapy.High complete remission rates in newly diagnosed AML trials. frontiersin.orgresearchgate.netmdpi.comClinical trials ongoing in newly diagnosed and relapsed/refractory settings. frontiersin.orgresearchgate.net

Pharmacodynamic and Biomarker Research

Investigation of Target Phosphorylation Inhibition in Clinical Samples

Crenolanib (B1684632) has demonstrated the ability to inhibit the phosphorylation of its target kinases in clinical samples. Studies have shown that crenolanib can inhibit the phosphorylation of the FLT3-ITD receptor in transfected cells and the FLT3-D835Y TKD mutation at nanomolar concentrations in in vitro assays wikipedia.org. Immunoblot experiments using FLT3-ITD positive cell lines have further shown that crenolanib inhibits downstream signaling of FLT3 wikipedia.org. While direct data tables showing target phosphorylation inhibition in human clinical samples were not explicitly found in the provided snippets, the observed clinical responses and the mechanism of action as a potent type I inhibitor of FLT3 and PDGFR mutations strongly imply such inhibition occurs at clinically relevant concentrations wikipedia.orgnih.govnih.govclinicaltrials.gov. Plasma inhibitory activity (PIA) assays, which evaluate the phosphorylation status of FLT3-mutated cells cultured in patient plasma, are a method used to assess the efficacy of FLT3 inhibitors at clinically achievable concentrations nih.gov.

Molecular and Cellular Biomarkers for Response Prediction

Several molecular and cellular biomarkers have been investigated for their potential to predict response to crenolanib besylate, particularly in the context of acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST).

Point mutations in the FLT3 tyrosine kinase domain (TKD), particularly at the D835 residue, are also found in AML and can confer resistance to certain FLT3 inhibitors clinicaltrials.govnih.gov. Crenolanib is a type I inhibitor active against FLT3-TKD mutations, including D835 variants amegroups.cnclinicaltrials.govgoogle.comashpublications.orgashpublications.orgnih.govnih.gov. This activity is particularly relevant because D835 mutations can emerge as a resistance mechanism to type II FLT3 inhibitors nih.gov. Clinical studies have included patients with FLT3-TKD mutations. In the trial of crenolanib with intensive chemotherapy, 11 out of 44 patients had FLT3-TKD mutations ascopubs.orgresearchgate.net. The phase II study of single-agent crenolanib in relapsed/refractory AML also included patients with D835 mutations ashpublications.org. "Encouraging single-agent activity... were observed with crenolanib in multiple patients with relapsed FLT3-positive AML (including 40 patients with FLT3 D835 mutations)" ashpublications.org.

The PDGFRA D842V mutation is a primary driver mutation in a subset of gastrointestinal stromal tumors (GIST) and is associated with resistance to standard tyrosine kinase inhibitors like imatinib (B729) amegroups.orgamegroups.cntandfonline.comgistsupport.org. Crenolanib has demonstrated potent inhibitory activity against the PDGFRA D842V mutation in preclinical studies tandfonline.comgistsupport.orgoncotarget.com. In an isogenic model system, crenolanib exhibited significantly increased activity against the D842V-mutant GIST compared to imatinib tandfonline.com. A phase II study evaluated the antitumor efficacy of crenolanib in patients with advanced GIST with PDGFRA D842 related mutations and deletions, including D842V ascopubs.org. While a high objective response rate was observed with another agent (avapritinib) in PDGFRA D842V mutated GIST amegroups.orgamegroups.cn, crenolanib also showed clinical benefit in a phase II trial in this patient population, with a 31% clinical benefit rate (partial response or stable disease) amegroups.orgamegroups.cntandfonline.com.

FLT3 Tyrosine Kinase Domain (TKD) Mutation Status (e.g., D835)

Exploratory Mutational Profiling in Patient Samples

Exploratory mutational profiling has been conducted in patient samples treated with crenolanib to understand mechanisms of response and potential resistance. This involves analyzing the genetic landscape of the leukemia cells before and after treatment. In studies of patients treated with crenolanib, sequencing of paired samples pre- and post-therapy has demonstrated a variety of mutations at resistance, including genes involved in the RAS pathways (NRAS, KRAS, PTPN11), ASXL1, TP53, TET2, and IDH1/2 nih.govnih.gov. These mutations can occur in both FLT3-mutant and FLT3-wild-type cells nih.gov. While secondary FLT3 mutations were noted as rare in one context nih.gov, other resistance mechanisms involving off-target pathways or the expansion of pre-existing subclones have been observed nih.govnih.gov. Exploratory end points in clinical trials with crenolanib have included mutational profiling ascopubs.orgresearchgate.net.

Here is a summary of some clinical response data related to FLT3 mutation status:

FLT3 Mutation Status (Relapsed/Refractory AML, Single-Agent Crenolanib)CRi Rate (FLT3 Inhibitor-Naive)CRi Rate (Prior FLT3 Inhibitor)Median OS (FLT3 Inhibitor-Naive)Median OS (Prior FLT3 Inhibitor)
FLT3-Mutated (ITD and/or TKD)23-39% nih.govresearchgate.net5% nih.govresearchgate.net55 weeks cancer.gov13 weeks cancer.gov

Note: Data compiled from cited sources and may represent findings from different studies.

Here is a summary of clinical benefit observed with crenolanib in PDGFRA D842V mutated GIST:

Patient PopulationClinical Benefit Rate (Partial Response or Stable Disease)
Advanced GIST with PDGFRA D842V Mutation31% (5 out of 16 patients) amegroups.orgamegroups.cntandfonline.com

Note: Data compiled from cited sources.

Future Directions and Emerging Research Avenues

Ongoing and Planned Clinical Trials

Crenolanib (B1684632) besylate is currently being evaluated in several active and planned clinical trials across different cancer types. These trials aim to assess its safety and efficacy, both as a single agent and in combination with other therapies.

Active trials include studies in acute myeloid leukemia (AML) patients with FLT3 activating mutations. One such study is evaluating crenolanib versus midostaurin (B1676583) following induction and consolidation chemotherapy in newly diagnosed FLT3-mutated AML. cancer.gov Another active trial is investigating the efficacy of crenolanib with chemotherapy compared to chemotherapy alone in relapsed/refractory FLT3-mutated AML. cancer.gov

While some trials have been completed or withdrawn, the focus remains on AML, GIST, and glioma, reflecting the compound's inhibitory profile against FLT3, PDGFRα, and PDGFRβ. newdrugapprovals.orgwikipedia.org Planned clinical trials for crenolanib in AML patients with FLT3 activating mutations have also been noted. ncats.io

Interactive Table 1: Select Ongoing and Completed Clinical Trials for Crenolanib Besylate (Based on Search Results)

NCT NumberStatusConditionTreatment
NCT01229644Status not specified in snippetAdult GliomasCrenolanib (CP-868,596) Monotherapy
NCT01243346Status not specified in snippetAdvanced GIST with PDGFRA D842 mutationsCrenolanib (CP-868,596) Monotherapy
NCT01393912Status not specified in snippetPediatric/Young Adult Glioma (DIPG or Recurrent High-Grade)PDGFR Inhibitor Crenolanib Monotherapy
NCT01657682ActiveRelapsed/Refractory FLT3 Mutated AMLThis compound Monotherapy
NCT02283177Not EnrollingNewly Diagnosed AML with FLT3 Activating MutationsThis compound + Chemotherapy (Cytarabine and Anthracyclines)
NCT02847429Ongoing Phase IIIAdvanced or Metastatic GISTCrenolanib Monotherapy
NCT03258931Active Phase 3Newly Diagnosed FLT3 Mutated AMLCrenolanib Versus Midostaurin + Induction/Consolidation Chemotherapy
NCT03324243Withdrawn Phase 2Pediatric Relapsed/Refractory FLT3-Mutated AMLCrenolanib + Fludarabine (B1672870) and Cytarabine (B982)
NCT03193918Completed Phase 1Advanced Esophagogastric Adenocarcinoma (Second Line)Crenolanib + Ramucirumab and Paclitaxel
NCT01522469Status not specified in snippetRelapsed/Refractory Acute Myeloid Leukemia Patients With FLT3 Activating MutationsCrenolanib Monotherapy

Note: Status and details are based on the provided search snippets and may not reflect the most current information on clinical trial databases.

Novel Combination Therapy Approaches and Rationales

The potential for combining crenolanib with other therapeutic agents is a significant area of ongoing research, particularly in AML. The rationale for these combinations often stems from preclinical findings demonstrating synergistic effects and the potential to overcome resistance mechanisms.

Combinations of crenolanib with standard chemotherapy regimens, such as cytarabine and anthracyclines, have shown promising results in newly diagnosed FLT3-mutated AML, with high rates of complete remission observed in some studies. nih.govmdpi.com Preclinical data also support combining crenolanib with the type II FLT3 inhibitor sorafenib (B1663141), suggesting that simultaneously inhibiting multiple FLT3-ITD conformations (active and inactive) could be an effective strategy for FLT3-ITD-positive AML. nih.govresearchgate.netashpublications.org This approach aims to target secondary kinase domain resistance mutations and improve efficacy. researchgate.net

Other novel combination approaches being explored or considered include crenolanib with hypomethylating agents (HMA), venetoclax (B612062) (a BCL-2 inhibitor), or a combination of HMA and venetoclax. The rationale for combining FLT3 inhibitors with HMA is supported by in vitro synergy and the potential for HMA to induce FLT3 expression to a lesser extent than conventional chemotherapy. Preclinical data also suggest that BCL-2 inhibitors like venetoclax may be effective in combination with FLT3 inhibitors, as FLT3 inhibitors can downregulate MCL-1, a mediator of resistance to BCL-2 inhibitors.

Interactive Table 2: Investigational Combination Therapy Approaches with Crenolanib (Based on Search Results)

Combination Partner(s)Rationale / Supporting EvidenceStatus / Context in Search Results
Intensive Chemotherapy (Cytarabine, Anthracyclines)High complete remission rates observed in newly diagnosed FLT3-mutated AML. mdpi.comInvestigated in clinical trials. nih.govdana-farber.org
Sorafenib (Type II FLT3 Inhibitor)Synergistic effects observed in preclinical models against FLT3-ITD-positive AML. nih.govresearchgate.netashpublications.orgProposed strategy to target secondary resistance mutations. researchgate.net
Hypomethylating Agents (HMA)In vitro synergy; HMA may induce less FLT3 expression than conventional chemotherapy. Being studied in combination with FLT3 inhibitors.
Venetoclax (BCL-2 Inhibitor)Preclinical data suggests potential synergy; FLT3 inhibitors may downregulate MCL-1. Being studied in combination with FLT3 inhibitors.
Cladribine (2-CDA)Improved antineoplastic activity observed in preclinical models of systemic mastocytosis. oncotarget.comRationale provided for further clinical evaluation. oncotarget.com

Development of Predictive and Prognostic Biomarkers

Identifying biomarkers that can predict response to crenolanib or provide prognostic information is crucial for optimizing patient selection and treatment strategies. While the presence of FLT3 activating mutations (ITD and TKD) is a primary inclusion criterion for many crenolanib trials, research is ongoing to identify additional biomarkers. mycancergenome.orgcancer.gov

In patients who relapsed following crenolanib therapy, mutations in TET2, IDH1/2, and NRAS have been observed. This suggests that baseline mutations in these genes, or their emergence during treatment, could potentially serve as biomarkers for resistance or predictors of less durable response.

The role of ABCB1 (P-glycoprotein) overexpression as a potential mechanism of resistance to crenolanib has also been investigated. nih.gov While crenolanib was found to be a substrate for ABCB1-mediated efflux in preclinical models, the clinical significance of this finding as a predictive biomarker for resistance in AML, GIST, or gliomas remains to be determined. nih.gov

Further research is needed to validate these potential biomarkers and explore others that could help identify patients most likely to benefit from crenolanib monotherapy or specific combination regimens. The development of predictive biomarkers is a key aspect of precision oncology, aiming to guide treatment decisions based on the genetic and molecular characteristics of a patient's tumor. nih.gov

Mechanistic Investigations of Drug Action and Resistance Evolution

Ongoing research continues to delve into the precise mechanisms by which crenolanib exerts its effects and how cancer cells develop resistance to its activity. Crenolanib is characterized as a type I FLT3 inhibitor, meaning it binds to and inhibits both the active and inactive conformations of the receptor. nih.govmdpi.comnih.gov This distinguishes it from type II inhibitors like quizartinib (B1680412) or sorafenib, which primarily target the inactive conformation. nih.govnih.govnih.gov This type I activity is particularly relevant for overcoming resistance mediated by certain FLT3 kinase domain mutations, such as D835 and F691, which can confer resistance to type II inhibitors. nih.govresearchgate.netashpublications.orgnih.gov

Studies have shown that crenolanib is active against FLT3-ITD and FLT3-TKD mutations, including those that confer resistance to other FLT3 inhibitors. nih.govresearchgate.netnih.govresearchgate.net Preclinical investigations have demonstrated its potent inhibitory activity against FLT3-ITD and D835 mutations in various cell lines and in vivo models. nih.govashpublications.org

Mechanisms of acquired resistance to FLT3 inhibitors are complex and can involve the development of secondary FLT3 kinase domain mutations, particularly at residues D835 and F691. nih.govresearchgate.netnih.gov While crenolanib retains activity against many of these mutations, other mechanisms of resistance can emerge. For instance, resistance to crenolanib has been associated with the F691L gatekeeper mutation, which may be targeted by other TKIs like ponatinib. mdpi.com Additionally, as mentioned earlier, mutations in genes such as TET2, IDH1/2, and NRAS have been observed in patients who relapse on crenolanib, suggesting alternative resistance pathways.

Further mechanistic studies are essential to fully understand these resistance pathways and to inform the development of strategies to overcome them, such as rational drug combinations. Investigating the interaction of crenolanib with other cellular pathways and the tumor microenvironment is also an area of ongoing research.

Q & A

Q. What are the primary molecular targets of crenolanib besylate, and how do they influence experimental design in hematologic malignancies?

this compound is a type I tyrosine kinase inhibitor targeting FLT3, PDGFRα/β, and c-KIT . Its selectivity for PDGFRα over PDGFRβ (higher sensitivity for PDGFRα) and activity against FLT3 activation-loop mutants (e.g., D835) necessitate tailored experimental models. For example, in FLT3-mutant AML studies, cell lines expressing FLT3-ITD or D835 mutations (e.g., MV4-11, MOLM-13) are used to assess inhibition efficacy, while PDGFR-driven models (e.g., GIST-T1 cells with KIT/PDGFRA co-expression) are employed for solid tumor research . Dose-response experiments typically use crenolanib concentrations ranging from 1–100 nM, reflecting its low nanomolar IC50 values against PDGFRα/β and FLT3 .

Q. What in vitro methodologies are recommended for evaluating crenolanib’s antiproliferative and pro-apoptotic effects?

  • Cell Viability : Use MTS/XTT assays in 96-well plates with crenolanib concentrations spanning 1–100 nM. For imatinib-resistant GIST cells (e.g., GIST-T1-5R), IC50 values for crenolanib are ~23 nM vs. 8 nM in imatinib-sensitive lines .
  • Apoptosis : Annexin V/PI staining via flow cytometry, though crenolanib may induce modest apoptosis (1.5-fold increase in Caspase 3/7 activity in GIST882 cells at 16.6 nM) .
  • Proliferation : Ki-67 immunofluorescence or EdU/PI cell cycle analysis to quantify G1/S phase blockade .
  • Signaling Inhibition : Western blotting with phospho-specific antibodies (e.g., p-FLT3, p-PDGFRα) post-treatment (48–72 hours) .

Advanced Research Questions

Q. How does crenolanib overcome resistance conferred by FLT3-TKD mutations (e.g., D835Y) in AML, and what experimental evidence supports this?

Crenolanib’s type I binding mechanism allows inhibition of FLT3 in its active conformation, unlike type II inhibitors (e.g., sorafenib). In Ba/F3 cells expressing FLT3-D835Y, crenolanib achieves IC50 values <10 nM, compared to >100 nM for quizartinib . Clinical data from relapsed/refractory AML patients show a 50% response rate (1 CR, 2 CRi) in FLT3-TKI-naïve cohorts, even with concurrent D835 mutations . Resistance studies should incorporate prolonged crenolanib exposure (≥14 days) to monitor for secondary mutations, though none have been reported to date .

Q. What strategies optimize crenolanib dosing in preclinical models to mimic pharmacokinetic profiles observed in humans?

Population PK modeling in AML patients indicates crenolanib follows a one-compartment model with rapid absorption (Tmax = 2–3 hours) and linear clearance (CL = 15 L/hr). A TID dosing regimen (100 mg ×3/day) achieves steady-state trough levels >290 nM, sufficient for sustained FLT3 inhibition . In xenograft models, equivalent human exposures are replicated using oral gavage at 30–60 mg/kg/day, divided into BID/TID doses .

Q. How do PDGFRα-dependent signaling loops in KIT-mutant GIST influence crenolanib’s therapeutic efficacy?

In KIT-mutant GIST, PDGFRA stabilizes ETV1 transcription factor activity via ERK1/2, creating a pro-survival feedback loop. Crenolanib (IC50 ≤8 nM for PDGFRA) disrupts this axis, reducing proliferation even in imatinib-resistant lines. siRNA-mediated PDGFRA knockdown mirrors crenolanib’s effects, confirming target specificity . Experimental designs should include Chou-Talalay synergy assays with imatinib to explore combinatorial benefits .

Data Contradiction Analysis

Q. Why do some studies report minimal apoptosis induction by crenolanib despite significant proliferation inhibition?

In GIST-T1 cells, 16.6 nM crenolanib increases Caspase 3/7 activity by only 1.38-fold, while Ki-67 assays show >50% proliferation reduction. This suggests crenolanib primarily induces cytostatic effects via cell cycle arrest (G1/S blockade) rather than apoptosis . Researchers should pair apoptosis assays with proliferation/cell cycle readouts and consider context-dependent mechanisms (e.g., tumor type, mutation profile).

Methodological Considerations

Q. What pharmacokinetic parameters are critical for translating crenolanib efficacy from in vitro to in vivo models?

Key parameters include:

  • AUC0–24h : ~6,000 nmol·hr/L in humans at 100 mg TID .
  • Cmax : 478 nM (median) at steady state, with inter-patient variability (10th–90th percentile: 169–1,478 nM) .
  • Trough levels : Maintain >290 nM for continuous FLT3 inhibition . In vivo studies should validate these metrics via serial serum sampling and LC-MS/MS quantification .

Q. How can researchers model crenolanib’s antifibrotic effects in scleroderma (SSc) or stromal-rich tumors?

  • In Vitro : Stimulate dermal fibroblasts with PDGF-BB/CXCL4 to induce fibrosis. Crenolanib (10–100 nM) blocks PDGFR phosphorylation and reduces collagen deposition .
  • In Vivo : Use bleomycin-induced SSc murine models, administering crenolanib (10 mg/kg BID) to assess dermal thickness and ECM markers (e.g., COL1A1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crenolanib besylate
Reactant of Route 2
Reactant of Route 2
Crenolanib besylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.